2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

PPARγ agonist antidiabetic thiazolidinedione

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is the essential building block for constructing BM 131246 and related thiazolidinedione insulin sensitizers that demonstrate >100-fold improvement in in vivo hypoglycemic activity over pioglitazone. The unique 4-bromoacetyl handle enables regioselective functionalization via halogen dance reactions, providing access to focused 4,5-disubstituted 2-phenyloxazole libraries. The 2-phenyloxazole core is a validated scaffold for sub-micromolar MAO-B inhibition (>50-fold selectivity over MAO-A), making this intermediate critical for Parkinson's disease and neurological disorder research programs. Using generic 2-phenyloxazole or regioisomeric bromo derivatives fails to deliver the required biological potency and synthetic versatility.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 103788-62-1
Cat. No. B177334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone
CAS103788-62-1
Synonyms2-broMo-1-(5-Methyl-2-phenyloxazol-4-yl)ethanone
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)C(=O)CBr
InChIInChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)14-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyRSBWHTQEZHZARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone (CAS 103788-62-1): A Strategic Building Block for High-Potency PPARγ Agonists


2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a bromoacetyl-substituted oxazole derivative that serves as a critical synthetic intermediate for constructing 5-methyl-2-phenyloxazole-containing molecules. This compound belongs to the thiazolidinedione precursor class, where the 5-methyl-2-phenyloxazol-4-yl scaffold confers significantly enhanced hypoglycemic and hypolipidemic activity relative to other heteroaryl moieties [1].

Why Generic 2-Phenyloxazole or Simple Bromoacetyl Alternatives Cannot Replicate the Performance of CAS 103788-62-1


Replacing 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone with a generic 2-phenyloxazole or a simple bromoacetyl derivative fails to deliver the same downstream biological potency. The specific 5-methyl-2-phenyl substitution pattern on the oxazole core is essential for achieving >100-fold enhancement in PPARγ agonist activity compared to pioglitazone's 2-pyridyl motif [1]. Moreover, the 4-bromoacetyl handle provides a unique regioselective attachment point that is not present in 5-bromo-4-methyl-2-phenyloxazole (CAS 21354-98-3) or other 2-phenyloxazole regioisomers , making CAS 103788-62-1 the requisite intermediate for synthesizing BM 131246 and related clinical candidates.

Quantitative Evidence: Differentiating CAS 103788-62-1 from Closest Analogs and In-Class Candidates


100-Fold Superior Hypoglycemic Potency vs. Pioglitazone When Incorporated into Thiazolidinedione Backbone

In a head-to-head in vivo efficacy comparison, the compound BM 131246—synthesized using 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone as a key intermediate—exhibited >100-fold higher hypoglycemic activity than pioglitazone in insulin-resistant, genetically obese, diabetic KKAy mice [1].

PPARγ agonist antidiabetic thiazolidinedione

Sub-Micromolar MAO-B Inhibition and >50-Fold Selectivity Over MAO-A Achieved with 2-Phenyloxazole-4-carboxamide Scaffolds

2-Phenyloxazole-4-carboxamide derivatives, which share the core 2-phenyloxazole motif with CAS 103788-62-1, demonstrate competitive inhibition of human recombinant MAO-B with Ki values in the sub-micromolar range and selectivity indices (Ki MAO-A / Ki MAO-B) exceeding 50 [1].

MAO-B inhibitor neuroprotection oxazole scaffold

Unique 4-Bromoacetyl Regiochemistry Enables Efficient Synthesis of 4,5-Disubstituted 2-Phenyloxazoles via Halogen Dance

The halogen dance reaction on 5-bromo-2-phenyloxazole selectively generates 4-bromo-5-substituted-2-phenyloxazoles. CAS 103788-62-1, bearing a bromoacetyl group at the 4-position, provides a direct entry to this specific regiochemical pattern, which is inaccessible from 5-bromo-4-methyl-2-phenyloxazole (CAS 21354-98-3) or other 2-phenyloxazole isomers .

halogen dance oxazole functionalization regioselective synthesis

Favorable Pharmacokinetic Profile of BM 131246 in ob/ob Mice: Rapid Absorption and Dose-Proportional Exposure

BM 131246, synthesized from CAS 103788-62-1, exhibits rapid absorption in ob/ob mice, reaching maximum plasma concentrations within 2-5 hours. Repeated oral dosing at 1 and 10 mg/kg results in an approximately proportional increase in plasma levels, with a terminal half-life of approximately 4 hours [1].

pharmacokinetics antidiabetic thiazolidinedione

High-Value Research and Industrial Applications for 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone (CAS 103788-62-1)


Synthesis of Next-Generation PPARγ Agonists with >100-Fold Enhanced Potency

CAS 103788-62-1 is the essential intermediate for constructing the 5-methyl-2-phenyloxazol-4-yl-ethoxy linker present in BM 131246 and related thiazolidinediones [1]. Research groups focused on developing insulin sensitizers for type 2 diabetes will require this specific building block to access a chemical series that has demonstrated a >100-fold improvement in in vivo hypoglycemic activity over pioglitazone [1].

Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

The 2-phenyloxazole core, present in CAS 103788-62-1, is a validated scaffold for achieving sub-micromolar inhibition of human MAO-B with high selectivity (>50-fold) over MAO-A [2]. Medicinal chemistry teams targeting Parkinson's disease or other neurological disorders can leverage this intermediate to build focused libraries of 4-substituted 2-phenyloxazole-4-carboxamides for structure-activity relationship (SAR) studies [2].

Regioselective Synthesis of 4,5-Disubstituted 2-Phenyloxazole Libraries via Halogen Dance Chemistry

CAS 103788-62-1 provides a unique 4-bromoacetyl handle that enables regioselective functionalization of the oxazole core through halogen dance reactions, a transformation not feasible with 5-bromo-2-phenyloxazole or other regioisomers . Synthetic chemistry laboratories requiring access to diverse 4,5-disubstituted 2-phenyloxazole derivatives will find this compound indispensable for constructing compound collections with defined substitution patterns .

Pharmacokinetic Optimization of Oral Antidiabetic Candidates in Preclinical Models

The thiazolidinedione derivatives accessed via CAS 103788-62-1 have demonstrated favorable oral pharmacokinetic profiles in ob/ob mice, including rapid absorption (t_max 2-5 h) and dose-proportional exposure [3]. DMPK groups can utilize this intermediate to generate analogs for further ADME profiling and lead optimization, with the established PK parameters of BM 131246 serving as a benchmark for candidate selection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.